molecular formula C20H26N2O4S B5011335 2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE

2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE

Cat. No.: B5011335
M. Wt: 390.5 g/mol
InChI Key: BGYYMJVQKRTHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a sulfonamide group, an ethoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps. One common method starts with the reaction of 4-methylphenylamine with 4-ethoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with isopropylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like hydroxide ions replace the ethoxy group with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Hydroxyl derivatives.

Scientific Research Applications

2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of certain biological substrates.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways in microorganisms, leading to antimicrobial effects. In cancer cells, the compound may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)acetamide: Similar structure but lacks the sulfonamide and ethoxy groups.

    N-(2-Methylphenyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

    N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(PROPAN-2-YL)ACETAMIDE is unique due to the presence of both the sulfonamide and ethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with biological targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-26-18-10-12-19(13-11-18)27(24,25)22(14-20(23)21-15(2)3)17-8-6-16(4)7-9-17/h6-13,15H,5,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYYMJVQKRTHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.